Bis[3,4-dichlorophenyl]sulfone
Overview
Description
Bis[3,4-dichlorophenyl]sulfone is an organic compound with the molecular formula C12H6Cl4O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and resistance to oxidation and reduction, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis[3,4-dichlorophenyl]sulfone can be synthesized through several methods, including the oxidation of sulfides and the sulfonylation of aromatic compounds. One common method involves the reaction of 3,4-dichlorophenyl magnesium bromide with sulfur dioxide, followed by oxidation with hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale sulfonylation reactions. The process involves the use of chlorinated aromatic compounds and sulfur dioxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis[3,4-dichlorophenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to the stability of the sulfonyl group.
Reduction: It can be reduced to the corresponding sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like chlorine.
Major Products Formed:
Oxidation: No significant change due to resistance.
Reduction: Formation of 3,4-dichlorophenyl sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis[3,4-dichlorophenyl]sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of high-performance polymers and other advanced materials
Mechanism of Action
The mechanism of action of bis[3,4-dichlorophenyl]sulfone involves its interaction with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This property makes it useful in reactions where electron density modulation is required .
Comparison with Similar Compounds
Bis(4-chlorophenyl)sulfone: Similar structure but with chlorine atoms at different positions.
Bis(3,4-difluorophenyl)sulfone: Fluorine atoms instead of chlorine, leading to different reactivity.
Bis(3,4-dibromophenyl)sulfone: Bromine atoms instead of chlorine, affecting the compound’s properties.
Uniqueness: Bis[3,4-dichlorophenyl]sulfone is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. Its stability and resistance to oxidation and reduction make it particularly valuable in various applications .
Properties
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVDBHFYSHDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292800 | |
Record name | Bis[3,4-dichlorophenyl]sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22588-79-0 | |
Record name | 1,1′-Sulfonylbis[3,4-dichlorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22588-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 85609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022588790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis[3,4-dichlorophenyl]sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4'-TETRACHLORODIPHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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